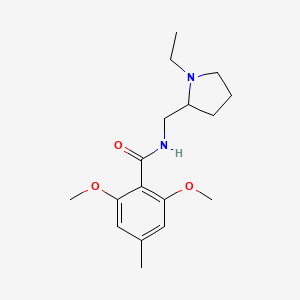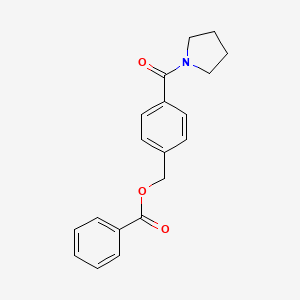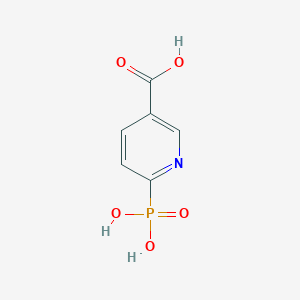
3-Pyridinecarboxylic acid, 6-phosphono-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 6-phosphono- is a derivative of pyridinecarboxylic acid, which is a monocarboxylic acid derivative of pyridine. This compound is known for its unique structure, where a phosphono group is attached to the 6th position of the pyridine ring. Pyridinecarboxylic acids are significant in various chemical and biological processes due to their versatile reactivity and ability to form complexes with metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-phosphono- typically involves the phosphorylation of 3-pyridinecarboxylic acid. One common method is the reaction of 3-pyridinecarboxylic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired phosphono derivative .
Industrial Production Methods
Industrial production of 3-Pyridinecarboxylic acid, 6-phosphono- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 6-phosphono- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphono group to other functional groups.
Substitution: The phosphono group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines or phosphonates .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 6-phosphono- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 6-phosphono- involves its ability to chelate metal ions. The phosphono group can coordinate with metal ions, forming stable complexes. This property is exploited in various applications, including metal ion sequestration and enzyme inhibition. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with the carboxyl group at the 2nd position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): With the carboxyl group at the 4th position.
Uniqueness
3-Pyridinecarboxylic acid, 6-phosphono- is unique due to the presence of the phosphono group at the 6th position, which imparts distinct chemical and biological properties. This structural feature allows it to form specific metal complexes and participate in unique chemical reactions compared to its isomers .
Propiedades
| 145432-84-4 | |
Fórmula molecular |
C6H6NO5P |
Peso molecular |
203.09 g/mol |
Nombre IUPAC |
6-phosphonopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6NO5P/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12) |
Clave InChI |
YGYBRPCOYGZEBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



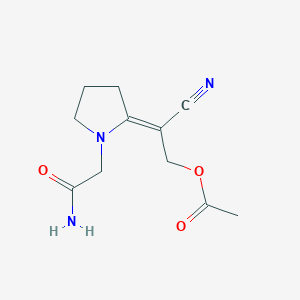
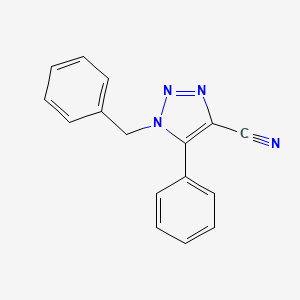
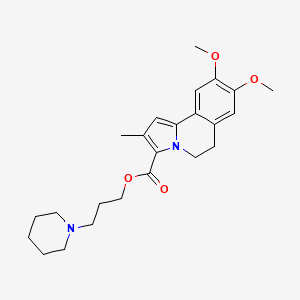
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)


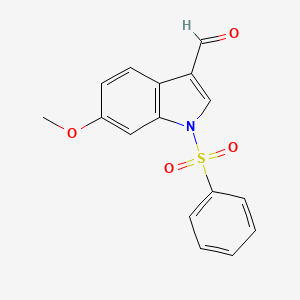
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/no-structure.png)
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
